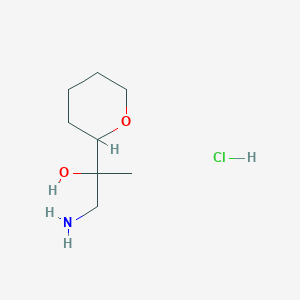

1-Amino-2-(oxan-2-yl)propan-2-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Amino-2-(oxan-2-yl)propan-2-ol hydrochloride is a chemical compound with the IUPAC name 1-amino-2-(tetrahydro-2H-pyran-3-yl)propan-2-ol hydrochloride . It is a derivative of 1-Aminopropan-2-ol, which is an amino alcohol metabolized by microorganisms from propionaldehyde and acetaldehyde in a type of pseudomonas .

Molecular Structure Analysis

The InChI code for 1-Amino-2-(oxan-2-yl)propan-2-ol hydrochloride is 1S/C8H17NO2.ClH/c1-8(10,6-9)7-3-2-4-11-5-7;/h7,10H,2-6,9H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

1-Amino-2-(oxan-2-yl)propan-2-ol hydrochloride has a molecular weight of 195.69 . It is an oil at room temperature . More specific physical and chemical properties are not available in the search results.Scientific Research Applications

Conformational Analyses and Crystal Structures

In the realm of crystallography and conformational studies, research has been conducted on the structural characterization of related 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, revealing insights into their molecular conformations and interactions. For instance, Nitek et al. (2020) presented crystal structures of these derivatives, highlighting the significant role of hydrogen-bonded chains and rings in the crystal packing of such compounds, which could provide foundational knowledge for understanding the interactions and stability of similar amino alcohol compounds (Nitek et al., 2020).

Synthetic Methodologies

The synthesis of tertiary amines, including structures akin to 1-Amino-2-(oxan-2-yl)propan-2-ol;hydrochloride, has been explored to understand their potential applications in various domains, including their role as corrosion inhibitors. Gao et al. (2007) synthesized tertiary amines related to 1,3-di-amino-propan-2-ol and investigated their performance in inhibiting carbon steel corrosion, showcasing the practical applications of these compounds in industrial settings (Gao et al., 2007).

Moreover, the development of metal-free photosensitization protocols for the synthesis of 1,2-aminoalcohols illustrates the relevance of such compounds in organic synthesis and pharmaceuticals. Patra et al. (2021) described a method that efficiently adds both amine and alcohol functionalities to alkene feedstocks, emphasizing the structural motif's prevalence in high-value organic molecules (Patra et al., 2021).

Implications in Chemical Research

The exploration of these compounds extends to various scientific applications, including the synthesis of hydroxylic ionic liquids with two types of nitrogenous centers, as reported by Shevchenko et al. (2017). This research highlights the potential of such compounds in creating ionic liquids with unique properties, contributing to advancements in materials science and chemistry (Shevchenko et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

1-amino-2-(oxan-2-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-8(10,6-9)7-4-2-3-5-11-7;/h7,10H,2-6,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWMHCYVEYWAFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1CCCCO1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-(oxan-2-yl)propan-2-ol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2931100.png)

![N-[(2Z,4E)-1-(4-methylpiperidin-1-yl)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B2931105.png)

![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2931109.png)

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2931111.png)

![2-(methylsulfanyl)-N-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2931112.png)

![[4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate](/img/no-structure.png)

![N-(4-methoxyphenyl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B2931116.png)

![6-[2-[3-Ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B2931117.png)

![2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2931121.png)